molecular formula C17H27NO3S B12192338 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B12192338
M. Wt: 325.5 g/mol
InChI Key: YKDOICNUOKWIPV-UHFFFAOYSA-N
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Description

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a synthetic organic compound characterized by its unique structural features It contains a piperidine ring substituted with ethoxy, dimethylphenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps:

    Formation of the Ethoxy-Dimethylphenyl Intermediate: This step involves the ethoxylation of a dimethylphenyl precursor under controlled conditions.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent.

    Piperidine Ring Formation: The final step involves the cyclization of the sulfonylated intermediate with a piperidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological macromolecules, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine
  • 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

Uniqueness

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C17H27NO3S/c1-6-21-16-8-14(4)15(5)9-17(16)22(19,20)18-10-12(2)7-13(3)11-18/h8-9,12-13H,6-7,10-11H2,1-5H3

InChI Key

YKDOICNUOKWIPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CC(CC(C2)C)C

Origin of Product

United States

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